4-Cyclopropylnaphthalen-1-amine

Vue d'ensemble

Description

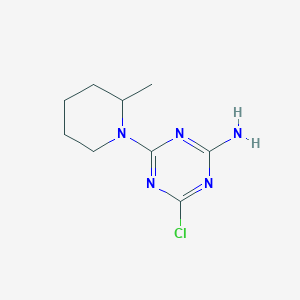

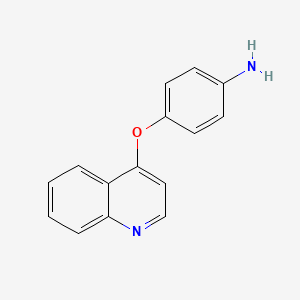

4-Cyclopropylnaphthalen-1-amine, with the CAS Number 878671-94-4, is a compound with the molecular formula C13H13N . It has a molecular weight of 183.25 . The compound is light-red to brown in solid form .

Synthesis Analysis

The synthesis of 4-Cyclopropylnaphthalen-1-amine hydrochloride involves a multi-step reaction with three steps . The first step involves triethylamine and trichlorophosphate in dichloromethane at 0 - 10 °C . The second step involves copper diacetate in toluene under reflux . The final step involves sodium hydroxide in methanol under reflux at 20 - 30 °C with a pH of 1 - 2 .Molecular Structure Analysis

The InChI code for 4-Cyclopropylnaphthalen-1-amine is 1S/C13H13N/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6,14H2 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

4-Cyclopropylnaphthalen-1-amine is a light-red to brown solid . It has a molecular weight of 183.25 and a molecular formula of C13H13N . The compound should be stored at a temperature of 2-8 °C .Applications De Recherche Scientifique

Synthesis and Applications in Organic Chemistry

4-Cyclopropylnaphthalen-1-amine and its derivatives are integral in various synthetic processes in organic chemistry. For instance, the compound 1-(Arylsulfonyl)cyclopropanol, a cyclopropanone derivative, can be used with terminal acetylenes and disubstituted amines to synthesize 1-alkynyl cyclopropylamines, demonstrating its utility in creating complex organic structures (Liu, An, Jiang, & Chen, 2008). Additionally, the synthesis of complex polymers incorporating naphthylamine-derived compounds, such as aromatic poly(amine-1,3,4-oxadiazole)s, indicates the role of these compounds in developing new materials with potential applications in electronics and photonics (Liou, Hsiao, Chen, & Yen, 2006).

Role in Antiproliferative Compounds

Cyclopropylamine derivatives, like 1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide, have been found to exhibit significant inhibitory activity against certain cancer cell lines. This suggests a potential role for 4-Cyclopropylnaphthalen-1-amine derivatives in the development of antiproliferative agents for cancer treatment (Lu et al., 2021).

Catalysis and Chemical Reactions

4-Cyclopropylnaphthalen-1-amine and its analogs are involved in various catalytic processes and chemical reactions. For example, palladium-catalyzed amination of aryl bromides to produce 1-aminonaphthalenes demonstrates the importance of these compounds in facilitating complex chemical reactions (Wang, Magnin, & Hamann, 2003). Similarly, the use of doubly activated cyclopropanes, derived from cyclopropyl ketones, for the synthesis of dihydropyrroles and pyrroles highlights the versatility of cyclopropylamine derivatives in organic synthesis (Wurz & Charette, 2005).

Application in Ligand Chemistry

In ligand chemistry, compounds like 1,2-Diphenyl-3,4-bis[(2,4,6-tri-tert-butylphenyl)phosphinidene]cyclobutene, used as an additive in copper-catalyzed amination reactions, illustrate the use of cyclopropylamine derivatives in enhancing the efficiency and yield of such reactions (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

Developments in Medicinal Chemistry

Cyclopropylamine derivatives, such as the fluorinated 2-Arylcyclopropan-1-amines, have been identified as a new class of sigma receptor ligands, indicating their potential in medicinal chemistry and drug design for targeting specific receptor subtypes (Schinor et al., 2020).

Safety And Hazards

The safety information for 4-Cyclopropylnaphthalen-1-amine indicates that it is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

4-cyclopropylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKSBMRQNSCVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703885 | |

| Record name | 4-Cyclopropylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropylnaphthalen-1-amine | |

CAS RN |

878671-94-4 | |

| Record name | 4-Cyclopropylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1452314.png)

![2,2-Dimethyl-4-oxo-7-[(trifluoromethane)sulfonyloxy]-2,4-dihydro-1,3-benzodioxin-5-yltrifluoromethanesulfonate](/img/structure/B1452317.png)

![Methyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1452324.png)

![1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1452329.png)

![4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1452332.png)